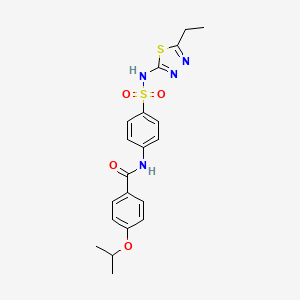

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

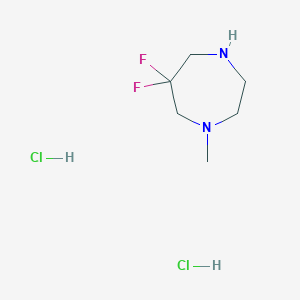

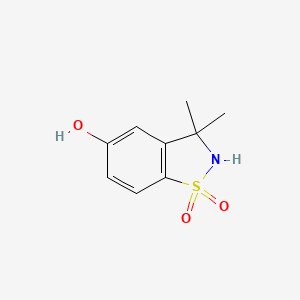

“N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazolyl group, a sulfamoyl group, and two phenyl groups . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 478.45. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A significant area of application involves the inhibition of enzymes critical for various physiological processes. For instance, sulfonamide derivatives, including thiadiazole moieties, have been identified as potent inhibitors of carbonic anhydrase isozymes (hCA I and II), which are pivotal in catalyzing the reversible hydration of carbon dioxide. These enzymes are ubiquitous in living organisms, underscoring the sulfonamides' potential therapeutic applications, particularly in conditions where enzyme modulation is beneficial (Gokcen et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide compounds, particularly against a range of pathogens including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Novel sulfonamides containing thiadiazole scaffolds have shown promising activity, indicating potential applications in developing new antimicrobial agents (Krátký et al., 2012).

Anticancer Applications

Further studies have identified sulfonamides with thiadiazole structures as potential anticancer agents. These compounds exhibit selective inhibition of glutaminase (GLS), a key enzyme in cancer cell metabolism, suggesting a therapeutic role in cancer treatment through the modulation of metabolic pathways (Shukla et al., 2012).

Photodynamic Therapy

The development of compounds for photodynamic therapy (PDT) has also been a focus, with research into thiadiazole-containing sulfonamides demonstrating significant photophysical and photochemical properties. These findings highlight the potential use of such compounds as photosensitizers in PDT, offering a novel approach to cancer treatment (Pişkin et al., 2020).

Quality Control and Pharmaceutical Development

Quality control and the development of pharmaceuticals are crucial aspects of research. Studies have focused on developing methods for the identification, impurity determination, and quantitative analysis of thiadiazole derivatives, aiming to standardize substances for medical applications and ensure their safety and efficacy (Sych et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-18-22-23-20(29-18)24-30(26,27)17-11-7-15(8-12-17)21-19(25)14-5-9-16(10-6-14)28-13(2)3/h5-13H,4H2,1-3H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXXDTQFJFCQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)

![2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione](/img/structure/B2957899.png)

![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2957907.png)

![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)